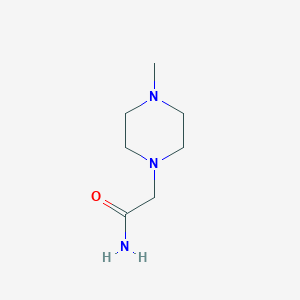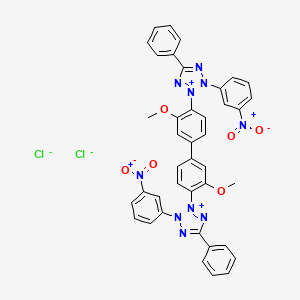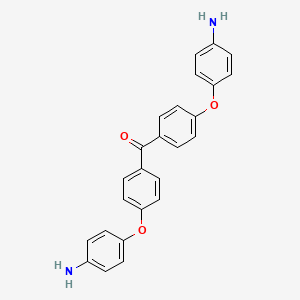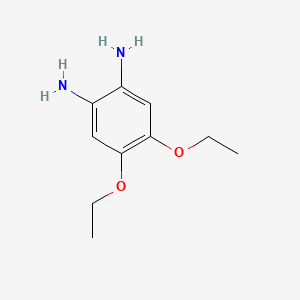
2-(4-Methylpiperazin-1-yl)acetamid
Übersicht
Beschreibung
“2-(4-Methylpiperazin-1-YL)acetamide” is a chemical compound with the molecular formula C7H15N3O . It is also known as “N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide” with the molecular formula C14H22N4O . The compound has a molecular weight of 262.35 g/mol .
Molecular Structure Analysis
The InChI string for “2-(4-Methylpiperazin-1-YL)acetamide” is InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3 . This provides a detailed description of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
„2-(4-Methylpiperazin-1-yl)acetamid“ dient als ein wichtiger Zwischenstoff bei der Synthese verschiedener pharmazeutischer Verbindungen. Beispielsweise wird es bei der Herstellung von deuterierten Derivaten von Nintedanib verwendet, die Angiokinase-inhibitorische und Antitumoraktivität aufweisen .
Antitumoraktivität
Untersuchungen zeigen, dass Derivate von „this compound“ Antitumoreigenschaften besitzen können. Dies ist besonders relevant bei der Entwicklung neuer Krebstherapien, bei denen die gezielte Ansteuerung spezifischer Signalwege entscheidend ist .
Angiokinase-Hemmung
Die Verbindung wurde als Reagenz bei der Entwicklung von Angiokinase-Inhibitoren identifiziert. Diese Inhibitoren spielen eine bedeutende Rolle bei der Verhinderung der Bildung neuer Blutgefäße (Angiogenese), ein häufiges Ereignis bei der Tumorwachstum .
Pharmakokinetische Eigenschaften
Studien haben auch die pharmakokinetischen Eigenschaften von Derivaten von „this compound“ untersucht, was für das Verständnis des Verhaltens des Arzneimittels im Körper, einschließlich seiner Absorption, Verteilung, Metabolisierung und Ausscheidung, unerlässlich ist .
Anticonvulsivante Aktivität
Synthese- und Evaluierungsstudien haben gezeigt, dass bestimmte Derivate von „this compound“ eine antikonvulsive Aktivität aufweisen, die bei der Behandlung von Krampfanfällen von Vorteil sein könnte .
Chemische Synthese
Die Verbindung wird in chemischen Syntheseprotokollen verwendet, wie z. B. der Cu(OAc)2-vermittelten Cyanierung von Arenen, bei der sie als Cyanquelle dient, um effizient Cyanoderivate zu erzeugen .
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Methylpiperazin-1-YL)acetamide are various bacteria and fungi, against which it exhibits potent antimicrobial and antimycobacterial properties . It has been found to inhibit the growth of organisms such as S. aureus, β-H. Streptococcus, V. cholerae, E. coli, K. pneumonia, and P. aeruginosa . It also shows promising antitubercular activity by inhibiting the growth of M. tuberculosis .
Result of Action
The primary result of the action of 2-(4-Methylpiperazin-1-YL)acetamide is the inhibition of growth of the targeted microorganisms. This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Biochemische Analyse
Biochemical Properties
2-(4-Methylpiperazin-1-YL)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as myeloperoxidase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, 2-(4-Methylpiperazin-1-YL)acetamide has been noted for its potential anti-inflammatory properties, which are mediated through its interactions with pro-inflammatory cytokines like IL-1β and TNF-α .
Cellular Effects
2-(4-Methylpiperazin-1-YL)acetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and myeloperoxidase enzyme activity in inflammatory cells . This compound also impacts the levels of pro-inflammatory cytokines, thereby modulating the inflammatory response at the cellular level.
Molecular Mechanism
The molecular mechanism of 2-(4-Methylpiperazin-1-YL)acetamide involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been shown to inhibit the activity of enzymes like myeloperoxidase, leading to a reduction in the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)acetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperazin-1-YL)acetamide vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammatory responses without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(4-Methylpiperazin-1-YL)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(4-Methylpiperazin-1-YL)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
2-(4-Methylpiperazin-1-YL)acetamide exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZMRYGHFNKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592034 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83808-21-3 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
